4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one
Description
Properties
CAS No. |
1159811-37-6 |
|---|---|
Molecular Formula |
C8H8BrN3O2 |
Molecular Weight |
258.07 g/mol |
IUPAC Name |
2-amino-3H-benzimidazole-5-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C8H7N3O2.BrH/c9-8-10-5-2-1-4(7(12)13)3-6(5)11-8;/h1-3H,(H,12,13)(H3,9,10,11);1H |
InChI Key |
GYLQPRQKIZGJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)N.Br |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are widely employed to assemble aromatic ketones with trifluoromethyl substituents. A representative method involves:
- Utilizing aryl halides bearing trifluoromethyl groups as coupling partners.
- Employing palladium catalysts such as [(IPr)PdI]2 or Pd(OAc)2 with phosphine ligands (e.g., XPhos).
- Using bases like cesium carbonate or sodium tert-butoxide in polar aprotic solvents (e.g., THF, DMF).
- Conducting reactions under inert atmosphere (argon or nitrogen) with Schlenk techniques or glovebox handling.
For example, the synthesis of trifluoromethylated aromatic ketones has been achieved by coupling aryl chlorides with phenylboronic acids under Pd-1 catalysis at 40 °C, yielding high product conversion (up to >99%) after 16 hours.
| Entry | Solvent | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | 0.25 | 25 | 13 |
| 2 | THF | 2 | 25 | 51 |
| 3 | THF | 16 | 25 | >99 |
| 4 | THF | 0.5 | 40 | 81 |
| 5 | THF | 1 | 40 | 97 |
| 6 | THF | 2 | 40 | >99 |
Table 1: Screening of reaction conditions for Pd-catalyzed cross-coupling yielding trifluoromethylated aromatic ketones.
Metallaphotoredox Catalysis for Trifluoromethyl Incorporation
Recent advances include metallaphotoredox catalysis, which enables modular synthesis of trifluoromethylated carbon skeletons. This method uses:
- Iridium photocatalysts such as [Ir(dF(CF3)ppy)2(dtbpy)]PF_6.
- Nickel(II) nitrate with bathophenanthroline ligands as co-catalysts.
- Methylenating agents like N,N-dimethylaminocyclohexane.
- Solvent mixtures of dimethyl sulfoxide (DMSO) and 1,2-dimethoxyethane (DME).
- Additives like Hantzsch ester and triflic acid to facilitate reductive and protonation steps.
- Reaction temperature around 80 °C under visible light irradiation.
This approach allows the incorporation of trifluoromethyl groups at more embedded aliphatic carbons, potentially adaptable for naphthalenone derivatives.
One-Pot Synthesis Using Sodium Trifluoromethanesulfinate (CF3SO2Na)
One-pot methods employing sodium trifluoromethanesulfinate (Langlois reagent) have been reported for trifluoromethyl amines and ketones:
- CF3SO2Na reacts with aromatic amines or ketones in the presence of triphenylphosphine (PPh_3).
- Silver fluoride (AgF) is used as a fluoride source and promoter.
- Reactions are conducted in acetonitrile (MeCN) at moderate temperatures (30–80 °C).
- Yields up to 85% have been reported for trifluoromethylated quinolinones, which are structurally related to naphthalenones.
Typical conditions:
| Entry | Ratio (Substrate:PPh3:AgF) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1:3:3 | 50 | 5 | 51 |
| 2 | 1:3:4 | 50 | 5 | 73 |
| 3 | 1:3:4.5 | 50 | 5 | 85 |
| 4 | 1:3:4.5 | 30 | 5 | 67 |
| 5 | 1:3:4.5 | 80 | 5 | 82 |
Table 2: Reaction condition screening for trifluoromethylation using CF_3SO_2Na.
Lewis Acid-Promoted Cyclization and Cross-Coupling
Cyclization strategies to form the naphthalenone core with trifluoromethyl substituents involve:
- Pd(OAc)_2 catalysis with XPhos ligand.
- Lewis acids such as Zn(OTf)_2 to activate electrophilic centers.
- Solvents like DMF at 80 °C.
- Reactions between arylboronic acids and sulfinyl or thiochromone derivatives.
Yields for 2-aryl-4H-thiochromen-4-one derivatives (structurally analogous to naphthalenones) reach up to 71% under optimized conditions.
| Entry | Ligand | Lewis Acid | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | XPhos | SbCl_3 | DMF | 42 |
| 2 | XPhos | TMSOTf | DMF | 50 |
| 3 | XPhos | Cu(OTf)_2 | DMF | 39 |
| 4 | XPhos | Fe(OTf)_3 | DMF | 59 |
| 5 | XPhos | In(OTf)_3 | DMF | 64 |
| 6 | XPhos | Zn(OTf)_2 | DMF | 67 |
Table 3: Lewis acid screening for Pd-catalyzed cyclization to thiochromenones.
Experimental Notes and Best Practices
- Inert Atmosphere: Most reactions require argon or nitrogen atmosphere to prevent catalyst deactivation and side reactions.
- Dry Solvents and Glassware: Use of oven-dried glassware and anhydrous solvents is critical to ensure high yields.
- Catalyst Loading: Pd catalysts are typically used in low mol% (0.1–0.5 mol%) for efficiency and cost-effectiveness.
- Temperature Control: Reaction temperature ranges from room temperature to 80 °C depending on the method.
- Purification: Flash chromatography is commonly employed to isolate pure products.
- Characterization: NMR (1H, 13C, 19F), HR-MS, and sometimes single-crystal X-ray diffraction confirm the structure and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-1H-1,3-benzodiazole-5-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitrobenzimidazoles, aminobenzimidazoles, and various substituted benzimidazole derivatives .
Scientific Research Applications
2-Amino-1H-1,3-benzodiazole-5-carboxylic acid hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 2-Amino-1H-1,3-benzodiazole-5-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on halogenated aromatic compounds from the Santa Cruz Biotechnology catalog (), which share functional groups or substitution patterns with the target molecule.
Structural Analogues and Key Differences
| Compound Name | CAS # | Catalog # | Substituents | Price (per 100 mg) |
|---|---|---|---|---|
| 4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one | N/A | sc-336466 | Methyl, phenyl, trifluoromethyl | $373.00 |
| 4-Chloro-2-(trifluoromethyl)aniline | 445-03-4 | sc-232536 | Chloro, trifluoromethyl, amine | $17.00 (5 g) |
| 1-[(3,4-difluorophenyl)methyl]hydrazine | 887595-36-0 | sc-333296 | Difluorophenyl, hydrazine | $288.00 (250 mg) |
Key Observations:
Trifluoromethyl Group Impact: Both 4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one and 4-Chloro-2-(trifluoromethyl)aniline contain a trifluoromethyl (-CF₃) group, which typically enhances lipophilicity and electron-withdrawing effects. However, the former integrates this group into a naphthalenone framework, whereas the latter is a simpler aniline derivative .
Substitution Patterns: The target compound’s methyl and phenyl groups at positions 4 and 2 of the naphthalenone ring may sterically hinder reactivity compared to the linear 4-chloro-aniline analogue, which lacks bulky substituents .
Functional Group Diversity : 1-[(3,4-difluorophenyl)methyl]hydrazine incorporates a hydrazine moiety, enabling nucleophilic reactivity absent in the ketone-based target molecule. This difference could translate to divergent applications (e.g., hydrazines in synthesis of heterocycles vs. ketones in catalysis) .
Hypothetical Property Comparisons (Based on Structural Features)
- Lipophilicity: The naphthalenone core and trifluoromethyl group in the target compound likely confer higher logP values compared to the smaller 4-chloro-aniline derivative.
- Thermal Stability: The rigid naphthalenone structure may enhance thermal stability relative to the flexible hydrazine-containing analogue.
- Synthetic Utility : The trifluoromethyl group in the target molecule could resist electrophilic substitution reactions, whereas the chloro group in sc-232536 might undergo nucleophilic displacement .
Limitations of Available Data
The evidence provided lacks experimental data (e.g., NMR, melting points, or bioactivity) for direct comparisons. For instance:
- details analytical methods (NMR, MS, HPLC) for a structurally unrelated sulfonamide, highlighting the need for similar characterization of the target compound.
Biological Activity
4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one (CAS No. 1159811-37-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Formula: C15H12F3O
- Molecular Weight: 276.25 g/mol
- IUPAC Name: 4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one
The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity and metabolic stability, potentially increasing its biological activity.
The biological activity of 4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one is largely attributed to its interactions at the molecular level:
- Receptor Binding: The trifluoromethyl group facilitates stronger interactions with various biological targets through halogen bonding, which can enhance binding affinity to proteins and enzymes.
- Enzyme Inhibition: Preliminary studies indicate potential inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.
Anticancer Activity
Research has highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, studies show that it exhibits significant cytotoxicity against breast cancer MCF-7 cells, with IC50 values indicating effective inhibition of cell proliferation.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro assays demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Studies
-
Study on Anticancer Effects:
A study published in a peer-reviewed journal explored the anticancer potential of 4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one against various cancer cell lines. The results indicated significant growth inhibition, particularly in MCF-7 cells, suggesting a promising lead for further development in cancer therapeutics. -
Investigation of Enzyme Inhibition:
Another research effort focused on the compound's ability to inhibit COX enzymes. The study utilized molecular docking simulations to predict binding affinities and interactions, confirming that the trifluoromethyl group plays a crucial role in enhancing inhibitory potency.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one, and how can reaction conditions (e.g., catalysts, solvents) be systematically optimized?
- Methodological Answer : Begin with Friedel-Crafts acylation or Suzuki coupling to construct the naphthalenone core. Use glacial acetic acid with ZnCl₂ as a catalyst for ketone formation, as demonstrated in analogous naphthalenone syntheses . Optimize reaction temperature and solvent polarity (e.g., ethanol or DMF) via Design of Experiments (DoE) to maximize yield. Monitor intermediates using TLC and characterize products via H/C NMR and HRMS .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing the compound’s structure and purity?
- Methodological Answer : Employ X-ray crystallography using SHELXL for refinement and ORTEP-III for thermal ellipsoid visualization . Validate purity via HPLC with UV detection (λ = 254 nm) and confirm functional groups using FT-IR (e.g., C=O stretch at ~1680 cm⁻¹). For crystalline samples, collect diffraction data on a single-crystal diffractometer (Mo-Kα radiation) and resolve ambiguities in SHELXPRO .
Q. How should researchers design preliminary toxicity screening assays for this compound?
- Methodological Answer : Follow the framework in Table B-1 of Toxicological Profiles :
- In vitro : Use HepG2 cells for hepatic toxicity (MTT assay) and Ames test for mutagenicity.
- In vivo : Acute oral toxicity in rodents (OECD 423) with endpoints like LD₅₀ and histopathology.
- Include positive/negative controls and adhere to OECD guidelines for reproducibility.
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structural refinement?
- Methodological Answer : For disordered regions, apply PART instructions in SHELXL to model alternative conformations . For twinned data, use the TWIN/BASF commands and validate with R₁/R₁ₐ metrics. Cross-validate with DFT-calculated bond lengths (e.g., Gaussian 16) to identify geometric outliers .
Q. What computational methods are recommended to predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites . For docking studies, use AutoDock Vina with homology-modeled protein structures (e.g., cytochrome P450 3A4) and validate binding poses via MD simulations (NAMD/GROMACS).
Q. How should researchers design experiments to assess chronic toxicity mechanisms, particularly for organ-specific effects?
- Methodological Answer : Use a tiered approach :
- Subchronic exposure (90-day rodent study) with doses spanning NOAEL/LOAEL.
- Biomarker analysis : Measure glutathione depletion (liver) and Clara cell protein CC16 (lung).
- Omics integration : Transcriptomics (RNA-seq) to identify pathways like NF-κB or Nrf2.
Q. What strategies address discrepancies in biological activity data across in vitro and in vivo models?
- Methodological Answer : Apply systematic review principles :
- Meta-analysis : Pool data from multiple studies using random-effects models (RevMan).
- Sensitivity analysis : Exclude outliers and re-evaluate heterogeneity (I² statistic).
- Mechanistic bridging : Use PBPK modeling to extrapolate in vitro IC₅₀ to in vivo doses.
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
